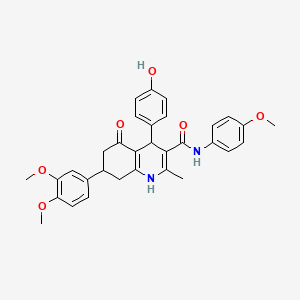![molecular formula C21H15ClN2O2S B4572386 N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-methoxybenzamide](/img/structure/B4572386.png)
N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-methoxybenzamide
Descripción general
Descripción
N-[4-(1,3-Benzothiazol-2-yl)-3-chlorophenyl]-2-methoxybenzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are bicyclic compounds consisting of a benzene ring fused to a thiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-methoxybenzamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized via a cyclization reaction of 2-aminothiophenol with a suitable aldehyde or ketone.
Substitution Reaction: The benzothiazole core is then subjected to a substitution reaction with 3-chlorophenylamine to introduce the 3-chlorophenyl group.
Amidation: The final step involves the reaction of the substituted benzothiazole with 2-methoxybenzoyl chloride to form the desired benzamide derivative.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and the use of efficient catalysts to enhance reaction rates and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole or phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents can be used under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-methoxybenzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antibacterial, antifungal, and anticancer agent due to its ability to interact with various biological targets.
Biological Studies: It is used in research to understand its effects on cellular processes and its potential as a therapeutic agent.
Material Science: The compound’s luminescent properties make it useful in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mecanismo De Acción
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes or modulate receptor functions, leading to its observed biological effects. The exact pathways and targets may vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-octanamide: Known for its luminescent properties and used in optoelectronic applications.
2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-[4-(4-bromophenoxy)benzylidene]acetohydrazide: Studied for its anticonvulsant activity.
3-(1,3-Benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one: Investigated for its antibacterial potential.
Uniqueness
N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its combination of a benzothiazole core with a 3-chlorophenyl and 2-methoxybenzamide moiety makes it a versatile compound for various research applications.
Propiedades
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O2S/c1-26-18-8-4-2-6-15(18)20(25)23-13-10-11-14(16(22)12-13)21-24-17-7-3-5-9-19(17)27-21/h2-12H,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZAPQNCUBCHTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(1-benzyl-1H-indol-3-yl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4572308.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,2,5-trimethylbenzenesulfonamide](/img/structure/B4572313.png)
![propyl 2-[(anilinocarbonyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4572314.png)
![isopropyl 2-({2-cyano-3-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]acryloyl}amino)-3-thiophenecarboxylate](/img/structure/B4572329.png)

![2-[(5-chloro-1H-benzimidazol-2-yl)thio]-N-isopropyl-N-phenylacetamide](/img/structure/B4572374.png)
![N'-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylene}-1-(ethylsulfonyl)-3-piperidinecarbohydrazide](/img/structure/B4572379.png)
![3-cyclopropyl-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4572381.png)
![N'-[1-(4-cyclohexylphenyl)ethylidene]-2,5-dihydroxybenzohydrazide](/img/structure/B4572384.png)
![5-{[5-(3-nitrophenyl)-2-furyl]methylene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4572391.png)
![N-{1-Ethyl-2-[(4-methylpiperidin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}acetamide](/img/structure/B4572396.png)
![3,5-DIMETHYL-N-[4-(2-METHYL-2-BUTANYL)CYCLOHEXYL]-4-ISOXAZOLECARBOXAMIDE](/img/structure/B4572404.png)
![ethyl 4-methyl-2-{propyl[4-(trifluoromethyl)benzoyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B4572408.png)
